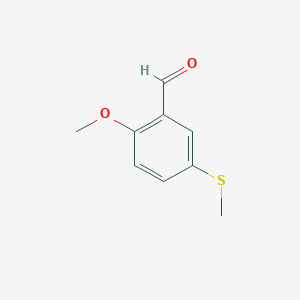

2-Methoxy-5-(methylthio)benzaldehyde

Description

Context and Significance of Aromatic Aldehydes in Organic Chemistry

Aromatic aldehydes, a class of organic compounds featuring an aldehyde group (-CHO) attached to an aromatic ring, are cornerstones of organic chemistry. liberty.edu Their structure, which includes a carbon-oxygen double bond, makes them highly important functional groups. liberty.edu Benzaldehyde (B42025), the simplest aromatic aldehyde, and its substituted derivatives are pivotal intermediates in a vast array of synthetic processes. liberty.eduresearchgate.net They serve as foundational building blocks for creating more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net

The reactivity of the aldehyde group allows it to participate in numerous chemical transformations. These include nucleophilic addition reactions, which are central to forming new carbon-carbon bonds, and oxidation reactions that yield corresponding benzoic acids. mdpi.com Substituted benzaldehydes are particularly versatile, used in the synthesis of pyrazole (B372694) derivatives and Schiff bases, which are compounds with significant biological and industrial applications. cdnsciencepub.com The specific nature and position of the substituents on the benzene (B151609) ring profoundly influence the compound's chemical behavior and reactivity. minia.edu.egnumberanalytics.com

The Role of Methoxy (B1213986) and Methylthio Substituents in Modulating Aromatic Aldehyde Reactivity

Substituents on an aromatic ring alter its electron density, which in turn affects its reactivity toward electrophiles and nucleophiles. This influence is governed by a combination of inductive and resonance effects. nih.gov

The methylthio group (-SCH₃) behaves similarly, though its electronic influence can be more complex. Like oxygen, the sulfur atom has lone pairs that it can donate into the aromatic ring via resonance, which tends to be an activating, electron-donating effect. core.ac.uk However, some studies have noted that the alkylthio group can also exhibit weak electron-withdrawing characteristics in certain molecular contexts, potentially due to the involvement of sulfur's vacant 3d orbitals. chemicalbook.com In many cases, particularly in conjugated systems, the resonance electron-donating nature prevails, influencing the reactivity in a manner analogous to the methoxy group. core.ac.ukchemicalbook.com

Scope and Research Focus on 2-Methoxy-5-(methylthio)benzaldehyde

This article focuses specifically on the chemical compound This compound . This molecule is a disubstituted benzaldehyde, meaning it has two functional groups attached to the benzene ring in addition to the primary aldehyde group. The substituents are a methoxy group at position 2 (ortho to the aldehyde) and a methylthio group at position 5 (meta to the aldehyde).

The following sections will detail the known chemical and physical properties of this specific compound, explore plausible synthetic pathways based on related chemical literature, and discuss its expected reactivity based on the principles of organic chemistry. The primary goal is to provide a scientifically accurate and focused overview of this particular chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMHHOXQGOWVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Closer Look at 2 Methoxy 5 Methylthio Benzaldehyde

Chemical and Physical Properties

2-Methoxy-5-(methylthio)benzaldehyde is characterized by the data presented in the table below. These properties are derived from chemical supplier databases and are essential for its handling and use in a laboratory setting. The compound is typically encountered as a liquid.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 67868-81-9 |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Physical Form | Liquid |

Synthesis

While specific, peer-reviewed syntheses dedicated solely to this compound are not extensively documented, a logical synthetic route can be constructed from established reactions for analogous compounds. A highly plausible pathway involves a two-step process starting from a precursor phenol (B47542):

Formylation of 4-(Methylthio)phenol: The first step would likely be the introduction of the aldehyde group onto the phenol ring. A common method for this is the Duff reaction or a similar formylation process. For instance, the synthesis of the intermediate 2-hydroxy-5-(methylthio)benzaldehyde (B1338496) has been achieved by reacting 4-methylsulfanylphenol with paraformaldehyde and magnesium chloride in the presence of triethylamine. google.com This reaction selectively adds the aldehyde group ortho to the hydroxyl group. google.com

Methylation of the Hydroxyl Group: The resulting 2-hydroxy-5-(methylthio)benzaldehyde can then be converted to the final product through methylation of the phenolic hydroxyl group. This is a standard O-alkylation reaction, often accomplished using a methylating agent like dimethyl sulfate (B86663) in the presence of a weak base such as potassium carbonate. google.comarkat-usa.org This reaction specifically targets the acidic hydroxyl group to form the methoxy (B1213986) ether, yielding this compound.

This sequence leverages well-understood and high-yielding reactions to construct the target molecule from commercially available starting materials.

Key Reactions

Specific reaction chemistry for this compound is not widely published. However, its reactivity can be predicted based on its functional groups.

Aldehyde Reactions: The aldehyde group is expected to undergo typical transformations. This includes oxidation to the corresponding carboxylic acid, 2-methoxy-5-(methylthio)benzoic acid, reduction to the benzyl (B1604629) alcohol, (2-methoxy-5-(methylthio)phenyl)methanol, and participation in condensation reactions like the Wittig reaction or the formation of Schiff bases with primary amines. cdnsciencepub.com The rate of these reactions can be influenced by the electronic effects of the ring substituents. mdpi.com

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the electron-donating methoxy and methylthio groups, would be susceptible to further electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the three existing groups (aldehyde, methoxy, methylthio) would determine the position of any new substituent. The methoxy and methylthio groups are ortho, para-directing activators, while the aldehyde is a meta-directing deactivator. The interplay of these effects would likely direct incoming electrophiles to the positions activated by the stronger donating groups.

Compound Reference Table

An in-depth exploration of the synthetic methodologies for producing this compound and its related analogues reveals a variety of strategic chemical pathways. These methods range from the step-by-step functionalization of aromatic rings to more complex, single-pot reactions. This article delves into the established synthetic routes, focusing on the precise chemical transformations required to construct this specific molecular scaffold.

Chemical Reactivity and Derivative Synthesis of 2 Methoxy 5 Methylthio Benzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a range of chemical reactions, allowing for its conversion into other important chemical moieties such as alcohols, carboxylic acids, and various condensation products.

Carbonyl Reductions to Alcohols and Hydrocarbons

The aldehyde functional group of 2-Methoxy-5-(methylthio)benzaldehyde can be reduced to a primary alcohol, 2-Methoxy-5-(methylthio)benzyl alcohol. This transformation is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the selective reduction of aldehydes and ketones. nih.govorganic-chemistry.orgphyschemres.org For instance, the reduction of similar benzaldehyde (B42025) derivatives to their corresponding benzyl (B1604629) alcohols proceeds with high efficiency using NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol. organic-chemistry.org

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for this reduction. However, NaBH₄ is often preferred due to its greater chemoselectivity and milder reaction conditions. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate during workup to yield the primary alcohol. physchemres.org

Complete reduction of the aldehyde group to a hydrocarbon (a methyl group in this case) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, although these reactions require more forcing conditions.

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Product Type | Typical Conditions |

| Sodium borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, Room Temperature |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-Methoxy-5-(methylthio)benzoic acid. A variety of oxidizing agents can be used for this purpose. Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. wikipedia.org The reaction is typically carried out in aqueous conditions, and the permanganate is reduced to manganese dioxide.

Another common method involves the use of hydrogen peroxide (H₂O₂), often in the presence of a base. umkc.edu This method is considered a greener alternative to some metal-based oxidants. The oxidation of electron-rich benzaldehydes, such as those containing methoxy (B1213986) groups, can proceed efficiently under these conditions.

Table 2: Common Reagents for Aldehyde Oxidation

| Reagent | Product | Typical Conditions |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Aqueous solution, often with heating |

| Hydrogen peroxide (H₂O₂) | Carboxylic Acid | Aqueous, often basic, conditions |

Condensation Reactions: Formation of Imines and Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form imines, which are also known as Schiff bases. physchemres.orgajol.inforesearchgate.netresearchgate.netgrowingscience.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by either an acid or a base.

The formation of the C=N double bond of the imine is a reversible process. physchemres.org The general procedure for synthesizing Schiff bases from aldehydes involves mixing the aldehyde and a primary amine in a suitable solvent, such as ethanol, and often refluxing the mixture to drive the reaction to completion. researchgate.net The products can typically be isolated by filtration and purified by recrystallization. researchgate.net A wide variety of primary amines can be used, leading to a diverse range of Schiff base derivatives. growingscience.com

Table 3: General Reaction for Schiff Base Formation

| Reactants | Product |

| This compound + Primary Amine (R-NH₂) | 2-Methoxy-5-(methylthio)benzylideneamine |

Wittig, Knoevenagel, and Aldol (B89426) Condensation Reactions

The aldehyde group of this compound is a key participant in several important carbon-carbon bond-forming reactions.

The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orgmnstate.eduwvu.edu This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. mnstate.edu The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the substituents on the ylide. wikipedia.org

The Knoevenagel condensation is another significant reaction where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), such as malononitrile (B47326) or ethyl acetoacetate. nih.govbhu.ac.inresearchgate.neteurekaselect.com This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. nih.gov For instance, the reaction of a benzaldehyde with malononitrile in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can proceed efficiently. bhu.ac.in

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound. umkc.eduorientjchem.orgyoutube.commagritek.comyoutube.com this compound can act as the electrophilic partner in a crossed aldol condensation with a ketone that can form an enolate, such as acetone (B3395972) or acetophenone. orientjchem.orgyoutube.comyoutube.com These reactions are typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an ethanol-water mixture. orientjchem.orgmagritek.com The initial product is a β-hydroxy ketone, which often undergoes dehydration to form a more stable α,β-unsaturated ketone. umkc.edumagritek.com

Table 4: Key Condensation Reactions of the Aldehyde Group

| Reaction | Reactant Partner | Key Product Feature |

| Wittig Reaction | Phosphonium Ylide | Alkene (C=C) |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated system |

| Aldol Condensation | Enolizable Ketone/Aldehyde | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

Electrophilic Aromatic Substitution Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methylthio groups.

Regioselectivity and Directing Effects of Methoxy and Methylthio Groups

Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group due to the ability of the oxygen atom to donate a lone pair of electrons to the benzene ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. This donation of electron density is most effective at the ortho and para positions.

The methylthio group is also an activating, ortho-, para-directing group for similar reasons involving the lone pairs on the sulfur atom. However, the activating effect of the methylthio group is generally considered to be weaker than that of the methoxy group.

In this compound, the two available positions for electrophilic substitution are C4 and C6, which are ortho to the methoxy group and ortho and para to the methylthio group, respectively. The aldehyde group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C3 and C5 positions; however, these are already substituted. The strong activating and directing influence of the methoxy and methylthio groups will dominate the reactivity of the ring.

The precise regioselectivity of an electrophilic substitution reaction on this molecule will be a balance between the electronic effects of the activating groups and steric hindrance from the existing substituents. The methoxy group at C2 will sterically hinder substitution at the C3 position (which is already occupied by the aldehyde) and to some extent at the C6 position. The methylthio group at C5 will influence the accessibility of the C4 and C6 positions. Given that the methoxy group is a more powerful activating group, it is likely to have a stronger influence on the position of substitution. Therefore, electrophilic attack is most likely to occur at the position para to the methoxy group (C5), which is already substituted with the methylthio group, or at the ortho positions (C3 and C6). Since C3 is blocked, substitution would be directed to C6. The methylthio group directs ortho (to C4 and C6) and para (to C2, which is blocked). Thus, both groups direct to the C6 position. The C4 position is ortho to the methylthio group and meta to the methoxy group. Therefore, the C6 position is electronically favored by both activating groups. Steric hindrance at C6 from the adjacent aldehyde group might play a role, potentially leading to some substitution at C4.

Table 5: Directing Effects of Substituents

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -CHO | 1 | Deactivating | Meta |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -SCH₃ | 5 | Activating | Ortho, Para |

Halogenation, Nitration, and Sulfonation Studies

The electrophilic substitution reactions of this compound, such as halogenation, nitration, and sulfonation, are directed by the activating effects of the methoxy and methylthio groups. The methoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methylthio group is also an activating, ortho-, para-directing group.

Limited direct research on the halogenation, nitration, and sulfonation of this compound is available in publicly accessible literature. However, the reactivity of analogous compounds provides insights into its expected behavior. For instance, the bromination of 2-(methylthio)pyrimidine (B2922345) occurs at the 5-position, para to the activating methylthio group. chemicalbook.com This suggests that halogenation of this compound would likely occur at the positions ortho and para to the strongly activating methoxy and methylthio groups.

Transformations Involving Sulfur and Oxygen Linkages

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction for modifying the electronic and steric properties of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents. organic-chemistry.org

Hydrogen peroxide is a frequently used oxidant for this purpose, often in the presence of a catalyst or in a suitable solvent like glacial acetic acid. mdpi.comjsynthchem.com The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. For example, the oxidation of various sulfides to sulfoxides has been achieved with high selectivity using hydrogen peroxide under transition-metal-free conditions. mdpi.com In some cases, specific catalysts like manganese dioxide can be employed to effectively facilitate the oxidation of sulfides. organic-chemistry.org The formation of sulfones can be achieved by using stronger oxidizing agents or more forcing reaction conditions.

Table 1: Oxidation Reactions of the Methylthio Group

| Starting Material | Oxidizing Agent | Product | Reference |

| Sulfide | Hydrogen Peroxide | Sulfoxide | mdpi.com |

| Sulfide | Hydrogen Peroxide, Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Sulfide | Hydrogen Peroxide, Niobium Carbide | Sulfone | organic-chemistry.org |

| Sulfide | m-Chloroperbenzoic acid (m-CPBA) | Sulfone | organic-chemistry.org |

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones, based on general organic chemistry principles and findings from related research.

The methoxy group in this compound is an ether linkage that can be cleaved under specific conditions. Ether cleavage typically requires strong acids, such as hydrobromic acid or hydroiodic acid, or Lewis acids. The cleavage of the methoxy group would yield a hydroxyl group, transforming the starting material into a derivative of salicylaldehyde.

Utilization in the Synthesis of Diverse Heterocyclic Systems

The aldehyde functional group of this compound is a key handle for its use in the construction of various heterocyclic rings. Through condensation reactions with appropriate binucleophilic reagents, a wide array of heterocyclic systems can be synthesized.

The aldehyde functionality of this compound can react with compounds containing two nitrogen nucleophiles to form nitrogen-containing heterocycles.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. While not a direct reaction with this compound, the aldehyde can be a precursor to a suitable three-carbon component for pyrimidine (B1678525) synthesis. For instance, it could be used to synthesize a chalcone, which can then react with a guanidine (B92328) or urea (B33335) derivative to form a dihydropyrimidine.

Triazines: Triazines can be synthesized from aldehydes and amidines. For example, a one-pot synthesis of triazines from primary alcohols and amidines using a platinum nanoparticle catalyst has been reported, proceeding through an aldehyde intermediate. rsc.org The reaction of this compound with an appropriate amidine under similar conditions could potentially yield a substituted triazine. Another approach involves the reaction of hydrazino-s-triazines with aldehydes to form triazine hydrazone derivatives. nih.gov

Imidazoles: The synthesis of imidazoles can be achieved through various methods, including the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) (the Radziszewski synthesis). Alternatively, this compound could react with an alpha-aminoketone or a similar reagent to form an imidazole (B134444) ring.

The presence of the aldehyde group allows for the synthesis of sulfur-containing heterocycles through condensation with reagents containing both sulfur and nitrogen or two sulfur nucleophiles.

Benzothiazoles: A common method for benzothiazole (B30560) synthesis is the condensation of a 2-aminothiophenol (B119425) with an aldehyde. nih.gov The reaction of this compound with a 2-aminothiophenol derivative would be a direct route to a substituted benzothiazole. For example, the synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole can be adapted by using 4-methoxy-5-(methylthio)benzaldehyde.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be accomplished by the cyclization of thiosemicarbazones, which are formed from the reaction of a thiosemicarbazide (B42300) with an aldehyde. nih.gov Therefore, reacting this compound with thiosemicarbazide would yield a thiosemicarbazone, which could then be cyclized to a 2,5-disubstituted-1,3,4-thiadiazole. Another method involves the condensation of thioaroylhydrazines with aldehydes. rsc.org

Table 2: Synthesis of Heterocycles from Aldehydes

| Heterocycle | Reactant(s) with Aldehyde | General Reaction Type | Reference(s) |

| Pyrimidines | Chalcone (derived from aldehyde) and Guanidine/Urea | Condensation/Cyclization | - |

| Triazines | Amidines | Dehydrogenative Condensation | rsc.org |

| Triazines | Hydrazino-s-triazines | Condensation | nih.gov |

| Imidazoles | 1,2-Dicarbonyl compound and Ammonia | Condensation | - |

| Benzothiazoles | 2-Aminothiophenol | Condensation/Cyclization | nih.gov |

| Thiadiazoles | Thiosemicarbazide | Condensation followed by Cyclization | nih.gov |

| Thiadiazoles | Thioaroylhydrazines | Condensation | rsc.org |

This table outlines general synthetic strategies for forming various heterocycles starting from an aldehyde, which are applicable to this compound.

Annulation Reactions and Fused-Ring Systems

There is no available research in peer-reviewed literature detailing the use of this compound as a substrate in annulation reactions for the synthesis of fused-ring systems. The chemical structure of the molecule, featuring an aldehyde, a methoxy group, and a methylthio group on a benzene ring, suggests potential for various cyclization strategies. However, specific examples, reaction conditions, or mechanistic studies involving this particular aldehyde in the construction of polycyclic structures have not been documented.

Coordination Chemistry and Ligand Development

The application of this compound in the field of coordination chemistry is another area that appears to be unexplored, according to currently accessible data.

No studies have been published that describe the design or synthesis of metal-binding ligands derived from this compound. Typically, benzaldehyde derivatives are used to synthesize Schiff base ligands through condensation reactions with primary amines. These ligands, which would feature an imine (-C=N-) linkage, could potentially act as chelating agents for various metal ions, with the methoxy and methylthio groups influencing the electronic properties and coordination behavior of the resulting ligand. However, no such derivatives of this compound have been reported.

Consistent with the lack of reported ligands, there are no subsequent studies on the complexation of such ligands with metal ions. The scientific record contains no data on the synthesis, isolation, or structural characterization (e.g., via X-ray crystallography, NMR, or spectroscopy) of metal complexes involving ligands derived from this compound. Therefore, information regarding coordination modes, geometries of the resulting metal centers, or the physicochemical properties of any such complexes is unavailable.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Methoxy-5-(methylthio)benzaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the three aromatic protons, the methoxy (B1213986) group protons, and the methylthio group protons. The chemical shift (δ) and splitting patterns (multiplicity) are key to assigning these signals. For instance, the aldehyde proton typically appears as a singlet at a downfield shift (around 9-10 ppm), while the aromatic protons exhibit complex splitting patterns in the 6-8 ppm region due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the aldehyde group (typically ~190 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of the methoxy and methylthio groups (upfield shifts). rsc.org While specific, experimentally verified high-resolution spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. rsc.org

Predicted NMR Data for this compound

This table is based on predicted values from analogous compounds and standard chemical shift ranges.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde | -CHO | ~9.9 - 10.1 (s, 1H) | ~191.0 |

| Aromatic | Ar-H | ~6.9 - 7.8 (m, 3H) | ~110 - 160 |

| Methoxy | -OCH₃ | ~3.8 - 3.9 (s, 3H) | ~55.5 |

| Methylthio | -SCH₃ | ~2.5 (s, 3H) | ~15.0 |

2D NMR experiments provide correlational data that unambiguously establish the molecular structure by showing how atoms are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). princeton.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the proton signals of the methoxy and methylthio groups to their respective carbon signals and assign each aromatic proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). youtube.comyoutube.com This is crucial for connecting the molecular fragments. For example, HMBC would show a correlation between the aldehyde proton and the aromatic ring carbon it is attached to, as well as the methoxy protons to the aromatic carbon at position 2.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, regardless of whether they are connected by bonds. princeton.eduresearchgate.net For a relatively rigid molecule like this, NOESY or ROESY could show through-space correlations between the methoxy protons and the aromatic proton at position 3, confirming the substituent arrangement.

Expected 2D NMR Correlations for Structural Confirmation

| Technique | Purpose | Expected Key Correlation |

|---|---|---|

| COSY | Identifies ¹H-¹H coupling | Correlations between adjacent aromatic protons. |

| HSQC | Identifies direct ¹H-¹³C bonds | Correlation of -OCH₃ protons to the methoxy carbon. |

| HMBC | Identifies long-range ¹H-¹³C coupling (2-4 bonds) | Correlation of aldehyde proton (-CHO) to the C-1 aromatic carbon. |

| NOESY/ROESY | Identifies through-space ¹H-¹H proximity | Correlation between methoxy protons and the adjacent aromatic proton. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph before being detected by a mass spectrometer. mdpi.com This method is highly effective for purity assessment, allowing for the separation and identification of volatile impurities that may be present from the synthesis, such as starting materials or by-products. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation.

For analyzing this compound in complex matrices or for detecting non-volatile impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. forensicrti.org LC separates components in a liquid phase, making it suitable for a wider range of compounds. rsc.org The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), allows for the quantification of the target compound even at very low levels in a complex mixture, with minimal interference from other components. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This allows for the determination of the "exact mass" of a molecule. By comparing the measured exact mass with the theoretical mass calculated from the elemental formula, the molecular formula of this compound can be unambiguously confirmed. researchgate.net This level of accuracy helps to distinguish between compounds that might have the same nominal (integer) mass but different elemental compositions.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂S |

| Nominal Mass | 182 g/mol |

| Monoisotopic (Exact) Mass | 182.04015 u |

| Protonated Ion [M+H]⁺ | C₉H₁₁O₂S⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 183.04742 u |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and elucidating the molecular structure of "this compound".

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within "this compound". While a specific, publicly available FT-IR spectrum for this exact compound is not readily found, the expected absorption bands can be inferred from the analysis of structurally related molecules such as 2-methoxybenzaldehyde (B41997) and other substituted benzaldehydes.

The key functional groups and their expected vibrational frequencies are:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic ring. The aldehyde C-H stretching vibration usually gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹, often referred to as a Fermi doublet.

Methoxy Group (C-O-C): The methoxy group is characterized by its C-O stretching vibrations. The asymmetric C-O-C stretching is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretching appears at a lower frequency, typically near 1030 cm⁻¹.

Methylthio Group (S-CH₃): The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 700 and 600 cm⁻¹. The identification of this band can sometimes be challenging due to its low intensity and the presence of other absorptions in this region.

Aromatic Ring (C=C and C-H): The benzene (B151609) ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are typically found just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

A detailed experimental and theoretical study on the vibrational spectra of 2,4,5-trimethoxybenzaldehyde (B179766) provides further comparative insights. researchgate.net For this related molecule, the C=O stretching vibration was observed at 1676 cm⁻¹ in the FT-IR spectrum. researchgate.net The aromatic C-C stretching vibrations were found in the 1600-1400 cm⁻¹ range, and the methoxy group vibrations were also identified. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1700-1680 |

| C-H Stretch | ~2850, ~2750 | |

| Methoxy | Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1030 | |

| Methylthio | C-S Stretch | 700-600 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| C-H Stretch | >3000 | |

| C-H Out-of-plane Bend | 900-675 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For "this compound", the following features are expected in its Raman spectrum:

The aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, providing a clear fingerprint of the molecule.

The C-S stretching vibration of the methylthio group, which is often weak in the IR spectrum, may show a more prominent band in the Raman spectrum.

The carbonyl (C=O) stretch is also observable in the Raman spectrum, although generally with lower intensity compared to its IR absorption.

Symmetric vibrations and vibrations of non-polar bonds tend to be more intense in Raman spectra.

A study on 2,4,5-trimethoxybenzaldehyde showed that the C=O stretching vibration was observed at 1671 cm⁻¹ in the FT-Raman spectrum. researchgate.net The aromatic C-C stretching vibrations were also prominent in the Raman spectrum of this related compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For "this compound", two main types of electronic transitions are expected:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For aromatic compounds like benzaldehyde (B42025) derivatives, these transitions are associated with the benzene ring and the carbonyl group. For 2-methoxybenzaldehyde, a strong absorption band corresponding to a π → π* transition is observed at approximately 255 nm. nist.gov A similar strong absorption band would be expected for "this compound".

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths. For 2-methoxybenzaldehyde, a weak n → π* transition is observed around 315 nm. nist.gov A similar, weak absorption band would be anticipated for "this compound".

The presence of the methoxy and methylthio substituents on the benzaldehyde ring can influence the position and intensity of these absorption bands (a chromophore) due to their auxochromic effects. These groups can cause a bathochromic shift (shift to longer wavelengths) or a hyperchromic effect (increase in absorption intensity). A study on benzaldehyde in water showed a π → π* transition at 248 nm and an n → π* transition at 283 nm. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250-270 | High |

| n → π* | 310-330 | Low |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available crystal structure data for "this compound". However, if a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would be expected to reveal:

The planarity of the benzene ring.

The precise bond lengths of the C=O, C-O, and C-S bonds.

The bond angles around the substituted carbon atoms of the benzene ring.

The dihedral angles, which would describe the orientation of the aldehyde, methoxy, and methylthio groups relative to the plane of the benzene ring.

The packing of the molecules in the crystal, which is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

This information is invaluable for understanding the structure-property relationships of the compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for its quantification in various matrices. The method is highly versatile and can be adapted to suit the specific properties of the analyte.

A typical HPLC method for the analysis of a moderately polar aromatic compound like "this compound" would involve:

Stationary Phase: A reversed-phase column, such as a C18 (octadecylsilyl) or C8 column, is commonly used. nih.govsigmaaldrich.comnih.gov These columns have a non-polar stationary phase, and the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is typically used as the mobile phase. nih.govnih.gov The composition of the mobile phase can be adjusted to optimize the separation (isocratic elution with a constant composition or gradient elution with a changing composition). To improve peak shape and resolution, modifiers such as formic acid, acetic acid, or a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) are often added to the mobile phase. nih.gov

Detection: A UV-Vis detector is the most common type of detector used for the analysis of aromatic aldehydes, as they exhibit strong UV absorbance. nih.gov The detection wavelength would be set at or near the λmax of the π → π* transition to ensure high sensitivity.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of "this compound" and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from its peak area using this calibration curve.

The development and validation of an HPLC method would ensure its accuracy, precision, linearity, and robustness for the intended analytical application. nih.gov

Table 3: General HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis at λmax (e.g., ~255 nm) |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

Note: These are general parameters and would require optimization for a specific analysis.

Gas Chromatography (GC) for Volatility-Based Separations

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds in a mixture. For a compound like this compound, which possesses sufficient volatility, GC is an ideal method for its separation, identification, and quantification. The principle of GC is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.

The separation in GC is governed by the volatility of the compounds and their interactions with the stationary phase. More volatile compounds (those with lower boiling points) travel through the column faster, resulting in shorter retention times. Conversely, less volatile compounds or those with stronger interactions with the stationary phase move slower and have longer retention times. The choice of the stationary phase is critical and is selected based on the polarity of the analytes. For a moderately polar compound like this compound, a variety of capillary columns with different stationary phases can be employed to achieve optimal separation from other components in a sample matrix.

Detailed Research Findings

While specific research articles detailing a standardized GC method exclusively for this compound are not abundant in publicly available literature, the analysis of structurally similar compounds, such as other substituted benzaldehydes and sulfur-containing aromatic compounds, provides a strong basis for establishing effective GC protocols.

Research on the GC analysis of various benzaldehyde derivatives demonstrates the utility of capillary columns with polysiloxane-based stationary phases. For instance, studies on the separation of benzaldehyde and its related substances have successfully utilized columns like the RXI-5Sil MS, which has a (1,4-bis(dimethylsiloxy)phenylene) dimethyl polysiloxane stationary phase. Such columns are known for their robustness and ability to separate a wide range of aromatic compounds.

Furthermore, the analysis of complex mixtures containing various volatile compounds, such as in wine or essential oils, often employs GC coupled with mass spectrometry (GC-MS). In these applications, a common approach involves using a non-polar or medium-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or equivalent). The temperature program is typically optimized to ensure good resolution of all components. A representative temperature program might start at a lower temperature (e.g., 50-100 °C) to separate highly volatile compounds, followed by a gradual ramp-up in temperature (e.g., 4-10 °C/min) to elute less volatile components like this compound.

The following interactive data tables summarize typical GC parameters that would be suitable for the analysis of this compound, based on methods developed for analogous compounds.

Table 1: Illustrative GC Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Value | Reference |

| Column Type | Capillary | |

| Stationary Phase | RXI-5Sil MS or equivalent | |

| Column Dimensions | 30 m x 0.32 mm i.d., 0.25-0.5 µm film thickness | |

| Carrier Gas | Helium | |

| Injection Mode | Split | |

| Injector Temperature | 250-270 °C | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Detector Temperature | 280-300 °C (FID) |

Table 2: Example Temperature Program for GC Analysis

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Reference |

| Initial | 100 | 10 | - | |

| Ramp 1 | to 200 | - | 5 | |

| Ramp 2 | to 300 | 5 | 10 |

It is important to note that the exact retention time of this compound would need to be determined experimentally by injecting a pure standard under the specific GC conditions being used. The retention time is a key parameter for the qualitative identification of the compound. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentrations. When coupled with a mass spectrometer, the resulting mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, would provide definitive structural confirmation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. DFT methods, such as the popular B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules. Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit often less accurate, approach. These calculations are crucial for optimizing molecular geometry, understanding electronic structure, and predicting spectroscopic behavior.

A critical first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-methoxy-5-(methylthio)benzaldehyde, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the methoxy (B1213986) (-OCH₃), methylthio (-SCH₃), and aldehyde (-CHO) groups. Studies on related molecules, such as 2-methylthiobenzaldehyde, suggest a preference for a planar conformation where the heavy atoms of the benzene (B151609) ring and the substituents lie in the same plane to maximize conjugation. For 2-methoxybenzaldehyde (B41997), the relative orientation of the methoxy and aldehyde groups (syn or anti) is a key conformational feature. A thorough analysis of this compound would involve scanning the potential energy surface by systematically rotating these groups to identify all stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative as specific published data for this compound was not found. The values are based on general parameters for similar chemical structures.

| Parameter | Bond/Angle | Hypothetical Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | C(ring)-O(methoxy) | ~1.36 Å |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° |

The electronic structure of a molecule governs its reactivity. Key aspects include the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the sulfur atom, while the LUMO would be concentrated on the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton.

DFT calculations are widely used to predict vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data serves to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, characteristic peaks would include the C=O stretching of the aldehyde group (typically ~1700 cm⁻¹), C-O and C-S stretching, and various C-H bending and stretching modes of the aromatic ring and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons, aldehydic proton, and methyl protons would be compared to experimental spectra to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and corresponding absorption wavelengths (λ_max). The calculations would identify the key π→π* and n→π* transitions responsible for the compound's UV-Vis absorption profile.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: This table is illustrative as specific published data for this compound was not found.

| Spectroscopy | Feature | Hypothetical Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR | C=O Stretch (cm⁻¹) | ~1695 | ~1680 |

| ¹H NMR | Aldehyde H (ppm) | ~10.2 | ~10.3 |

| ¹³C NMR | Carbonyl C (ppm) | ~190 | ~189 |

| UV-Vis | π→π* (nm) | ~320 | ~325 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation for this compound, typically performed in a solvent like water or chloroform, would reveal its conformational landscape. It would show how the molecule samples different rotational conformations at a given temperature and how it interacts with surrounding solvent molecules through forces like hydrogen bonds and van der Waals interactions. Such simulations provide insight into the flexibility of the molecule and the relative populations of different conformers in solution. No specific MD simulation studies for this compound were found in the reviewed literature.

Mechanistic Elucidation of Reactions Involving this compound

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving this compound, such as its oxidation to a carboxylic acid or its participation in a condensation reaction, computational methods can be used to locate the transition state structure. A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Kinetic Isotope Effects and Deuterium (B1214612) Labeling Studies

Kinetic Isotope Effects (KIEs) are instrumental in elucidating reaction mechanisms by revealing the extent to which a specific atom is involved in the rate-determining step of a reaction. nih.gov The replacement of an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (²H or D), can lead to a change in the reaction rate if the bond to that atom is being formed or broken in the slowest step. acs.org

For this compound, deuterium labeling would be a powerful tool for mechanistic investigations. Specifically, labeling the aldehydic proton (CHO) would provide insight into reactions involving this group, such as oxidation to a carboxylic acid or reduction to an alcohol. A primary KIE (kH/kD > 2) would be expected for reactions where the C-H bond is cleaved in the rate-determining step. A smaller, secondary KIE might be observed if the hybridization of the carbonyl carbon changes during the rate-limiting step.

Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Mechanistic Step Involving Aldehydic C-H Bond | Expected kH/kD Value Range | Implication |

|---|---|---|

| C-H bond cleavage is the rate-determining step | 4.0 - 7.0 | Indicates a primary kinetic isotope effect. |

| C-H bond cleavage occurs after the rate-determining step | 1.0 - 1.2 | No significant primary KIE; suggests the C-H bond is not broken in the slow step. |

This table is illustrative and based on general principles of kinetic isotope effects, not on specific experimental data for the title compound.

Structure-Property Relationship Studies (Excluding Biological Efficacy)

The chemical behavior and physical characteristics of this compound are dictated by the interplay of its constituent functional groups: the aldehyde, the methoxy group, and the methylthio group, all attached to a benzene ring.

The reactivity of the aldehyde group is significantly modulated by the electronic properties of the methoxy (-OCH₃) and methylthio (-SCH₃) substituents. Both groups are positioned to exert electronic effects on the carbonyl carbon.

Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong π-electron-donating group through resonance (+R effect) and a σ-electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing the electron density on the benzene ring and, to a lesser extent, the carbonyl group. This donation of electron density can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to unsubstituted benzaldehyde (B42025). nih.gov

Methylthio Group (-SCH₃): Situated at the para position relative to the aldehyde, the methylthio group also acts as a resonance electron-donating group (+R effect), though generally weaker than the methoxy group. It also has a weak -I effect. Its presence further contributes to the electron density of the aromatic system.

The combined electron-donating nature of these substituents generally enhances the stability of the molecule and any carbocation intermediates that might form during a reaction. The influence of various substituents on the reactivity of benzaldehyde derivatives has been a subject of extensive study. nih.gov

Illustrative Hammett Constants for Substituents

| Substituent | σ_para | σ_meta | Electronic Effect |

|---|---|---|---|

| -OCH₃ | -0.27 | +0.12 | Strong electron-donating (resonance) |

| -SCH₃ | 0.00 | +0.15 | Weak electron-donating (resonance) |

| -NO₂ | +0.78 | +0.71 | Strong electron-withdrawing |

| -CH₃ | -0.17 | -0.07 | Weak electron-donating |

This table provides standard Hammett constant values to illustrate the electronic effects of different functional groups and is not derived from direct experimental measurement on the title compound.

The specific arrangement of atoms in this compound gives rise to its unique physical and spectroscopic properties. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict these parameters for substituted benzaldehydes. researchgate.netrsc.org

Physical Parameters: The presence of polar C-O and C-S bonds, in addition to the carbonyl group, results in a molecule with a significant dipole moment. This leads to dipole-dipole interactions and likely a higher boiling point than non-polar analogues of similar molecular weight. The potential for hydrogen bonding with protic solvents would suggest moderate solubility in such liquids.

Spectroscopic Parameters: Spectroscopic techniques are essential for the characterization of this compound.

¹H NMR Spectroscopy: The protons on the aromatic ring would appear as distinct signals due to their unique electronic environments. The aldehydic proton would be found significantly downfield (typically 9.5-10.5 ppm). The methoxy and methylthio protons would appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbonyl carbon is highly deshielded and would appear far downfield (around 190 ppm). The carbons attached to the oxygen and sulfur atoms would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-O and C-S stretching vibrations.

UV-Vis Spectroscopy: The substituted benzene ring constitutes a chromophore. The presence of electron-donating groups is expected to cause a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzaldehyde.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) | 9.7 - 10.2 ppm |

| ¹H NMR | Aromatic protons (Ar-H) | 6.8 - 7.6 ppm |

| ¹H NMR | Methoxy protons (-OCH₃) | 3.8 - 4.0 ppm |

| ¹H NMR | Methylthio protons (-SCH₃) | 2.4 - 2.6 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | 188 - 193 ppm |

This table is based on typical values for similarly substituted benzaldehydes and is intended for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-5-(methylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Nucleophilic substitution of 5-(methylthio)-2-hydroxybenzaldehyde with methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Route 2 : Direct functionalization via Friedel-Crafts alkylation of 2-methoxybenzaldehyde derivatives with methylthio groups under acidic conditions.

- Optimization : Yield improvements are achieved by controlling stoichiometry, reaction time, and catalyst loading. Elevated temperatures (70–90°C) enhance reactivity but may increase side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃), methylthio (-SCH₃), and aldehyde (-CHO) groups.

- Mass Spectrometry : High-resolution MS for molecular weight confirmation (C₁₀H₁₂O₂S, MW: 196.26 g/mol).

- Melting Point Analysis : Compare observed mp (e.g., 98–99°C after recrystallization) with literature values .

- Chromatography : HPLC or GC to assess purity (>95% for research-grade material).

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Solubility : Soluble in DMSO, DMF, and chlorinated solvents; limited solubility in water.

- Stability : Degrades under strong oxidizing conditions. Store in airtight containers at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or byproduct formation?

- Strategies :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved base strength in methylation reactions.

- Solvent Effects : Compare DMF with acetonitrile or THF to reduce side reactions.

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water or excess reagents.

- Case Study : A 15% yield increase was achieved by replacing methyl iodide with dimethyl sulfate in a methanol/water system .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

- Approaches :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing -SCH₃ with -OCH₃) to assess electronic effects on bioactivity .

- Computational Modeling : Use DFT calculations to predict reactivity or docking studies to explore target interactions.

Q. How does the electronic nature of the methylthio group influence the reactivity of this compound compared to methoxy or methyl-substituted analogs?

- Key Insights :

- Electron-Donating Effects : The -SCH₃ group is less electron-donating than -OCH₃, altering electrophilic substitution patterns.

- Oxidation Sensitivity : -SCH₃ oxidizes to sulfoxides/sulfones under mild conditions, enabling controlled derivatization .

- Comparative Data :

| Compound | Aldehyde Reactivity (Relative Rate) | Oxidation Potential (V) |

|---|---|---|

| 2-Methoxy-5-methyl | 1.0 | +1.2 |

| 2-Methoxy-5-(methylthio) | 1.3 | +0.8 |

| Data inferred from analogous systems in . |

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Steps :

Verify Instrument Calibration : Cross-check NMR shifts with internal standards (e.g., TMS).

Sample Purity : Re-crystallize or purify via column chromatography to remove impurities.

Solvent Effects : Note solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃).

Collaborative Validation : Share samples with independent labs for reproducibility checks .

Applications in Drug Discovery

Q. What role does this compound serve as a precursor in medicinal chemistry?

- Examples :

- Phenethylamine Synthesis : Key intermediate for psychoactive compounds via reductive amination (e.g., Shulgin’s 2C-T derivatives) .

- Antimicrobial Agents : Derivatives show activity against S. aureus (MIC: 8 µg/mL) via thiol-mediated pathways .

- Methodology : Optimize reaction steps (e.g., Zn/Hg amalgam reduction) to minimize byproducts .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.